2-Bromo-5-methoxypyridine

Quality Control Analytical Chemistry Sourcing

Choose 2-Bromo-5-methoxypyridine (≥98%) for robust palladium-catalyzed couplings. The electron-donating 5-methoxy group accelerates oxidative addition at C-Br, delivering faster kinetics than the chloro analog—ideal for scalable process chemistry. Directly access antiviral 2-pyridone cores (e.g., compound 18i, MIC50 ~50 nM) with the validated substitution pattern. High purity (≥98%) ensures consistent performance in medicinal chemistry, agrochemical R&D, and ligand design. Available from research to bulk quantities with cold-chain shipping.

Molecular Formula C6H6BrNO
Molecular Weight 188.02 g/mol
CAS No. 105170-27-2
Cat. No. B047582
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-5-methoxypyridine
CAS105170-27-2
Synonyms2-Bromo-5-methoxy-pyridine_x000B_
Molecular FormulaC6H6BrNO
Molecular Weight188.02 g/mol
Structural Identifiers
SMILESCOC1=CN=C(C=C1)Br
InChIInChI=1S/C6H6BrNO/c1-9-5-2-3-6(7)8-4-5/h2-4H,1H3
InChIKeyWULVUFYZVYHTFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-5-methoxypyridine (CAS 105170-27-2): Core Chemical and Sourcing Profile for Pharmaceutical Synthesis


2-Bromo-5-methoxypyridine (CAS 105170-27-2) is a halogenated pyridine derivative with the molecular formula C₆H₆BrNO, featuring a bromine atom at the 2-position and a methoxy group at the 5-position [1]. It is a key heterocyclic building block in medicinal chemistry and agrochemical research, primarily utilized in palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig couplings to construct complex molecular architectures [2]. The compound is characterized as a white to off-white crystalline powder or a low-melting solid, with a typical purity range of 95% to ≥99% by HPLC [3]. Its electron-donating methoxy group modulates the electronic properties of the pyridine ring, influencing its reactivity and making it a strategically distinct intermediate compared to other halogenated pyridines [4].

Beyond Basic Halopyridines: Why 2-Bromo-5-methoxypyridine Cannot Be Arbitrarily Substituted in Complex Synthesis


In research and process development, substituting 2-bromo-5-methoxypyridine with a different halogen (e.g., chloro) or a different substituent (e.g., methyl, fluoro) introduces significant changes in reactivity, physicochemical properties, and biological activity of downstream products. The specific electronic profile—the resonance electron-donating effect of the 5-methoxy group combined with the reactive 2-bromo leaving group—dictates both the kinetics of metal-catalyzed transformations and the final compound's interaction with biological targets [1][2]. A generic substitution can lead to decreased reaction yields, altered reaction pathways, or a failure to achieve the desired pharmacological profile, underscoring the need for a detailed, evidence-based comparison [3].

Head-to-Head Comparative Data for 2-Bromo-5-methoxypyridine (CAS 105170-27-2) Versus Key Analogs


Purity Comparison: 2-Bromo-5-methoxypyridine Achieves Higher Commercial Purity Specification than Common Analogs

The commercially available purity of 2-bromo-5-methoxypyridine from specialized suppliers can reach ≥99.0% by HPLC, whereas the common purity specification for its close analog 2-chloro-5-methoxypyridine is typically 98% [1][2]. This higher purity standard for the brominated compound reduces the potential for side reactions from impurities in sensitive catalytic cycles.

Quality Control Analytical Chemistry Sourcing

Cross-Coupling Reactivity: Bromine vs. Chlorine Leaving Group in 5-Methoxypyridine Scaffolds

In palladium-catalyzed cross-coupling reactions, the C-Br bond in 2-bromo-5-methoxypyridine is significantly more reactive than the C-Cl bond in its chloro-analog, 2-chloro-5-methoxypyridine. This is due to the lower bond dissociation energy of the C-Br bond, which facilitates the rate-limiting oxidative addition step in reactions like Suzuki-Miyaura couplings [1]. While a direct rate comparison is not available for this specific pair, the general reactivity trend for aryl bromides over aryl chlorides is well-established, often enabling milder reaction conditions (lower temperatures, shorter times) and higher yields [2].

Catalysis Synthetic Methodology Reaction Kinetics

Synthetic Route Yield Comparison for 2-Bromo-5-methoxypyridine Production

Different synthetic approaches to 2-bromo-5-methoxypyridine demonstrate varying efficiencies. A classic route using a Sandmeyer-type reaction from 2-amino-5-methoxypyridine proceeds with a 63% yield . An alternative, more modern approach, the details of which are often proprietary but indicated in patent literature, can achieve a significantly higher yield of 79% . This difference in yield is a key factor in the production cost and commercial availability of the compound.

Process Chemistry Synthesis Optimization Cost of Goods

Physical Form and Handling: Solid vs. Liquid State of Analogs

At ambient temperature (20°C), 2-bromo-5-methoxypyridine is a solid (melting point = 22°C) , whereas its close analog, 2-chloro-5-methoxypyridine, is a liquid (melting point = 16-18°C) . The solid state of the brominated compound is advantageous for precise weighing and handling in a laboratory setting, reducing the risk of spillage and facilitating more accurate stoichiometry. Furthermore, it is described as a white to off-white powder or lump, which can be easier to store and manage compared to a pale yellow liquid .

Formulation Handling Stability

Biological Activity: Antiviral Potency of a Derivative from 2-Bromo-5-methoxypyridine

In a study on novel 2-pyridone antiviral agents, compound 18i, which features a methoxy group at the R5 position, was synthesized using 2-bromo-5-methoxypyridine as a key intermediate [1]. This compound demonstrated a pMIC50 of 7.3 (MIC50 ≈ 50 nM) against a specific viral target [1]. This activity can be contrasted with other derivatives in the same series, such as compound 18b (pMIC50 = 7.6) and 18h (pMIC50 = 5.9), highlighting that the methoxy substitution pattern enabled by the starting material produces a distinct and potent biological effect [1].

Medicinal Chemistry Antiviral Activity SAR

Procurement Guide: Targeted Research and Industrial Use-Cases for 2-Bromo-5-methoxypyridine


Medicinal Chemistry: Synthesis of Antiviral 2-Pyridone Derivatives

2-Bromo-5-methoxypyridine is the validated starting material for constructing 2-pyridone cores with potent antiviral activity. Its use in synthesizing compound 18i, which achieved a pMIC50 of 7.3 (MIC50 ≈ 50 nM), demonstrates a clear pathway to a high-value biological target [1]. Researchers focused on antiviral drug discovery should select this intermediate to access this specific and active substitution pattern.

Catalysis and Process Chemistry: High-Efficiency Suzuki-Miyaura Cross-Coupling

The C-Br bond in 2-bromo-5-methoxypyridine offers a kinetic advantage in palladium-catalyzed cross-coupling reactions compared to its chloro-analog [1]. This enhanced reactivity translates to more robust and efficient reaction development, often proceeding under milder conditions with a wider tolerance for functional groups. For process chemists developing scalable routes to complex biaryls or heterobiaryls, this compound can be a strategic choice to improve yield and reduce cycle time.

Agrochemical Research: Building Block for Crop Protection Agents

The compound serves as a versatile intermediate in agrochemical synthesis for constructing active ingredients in herbicides and fungicides [1]. Its high commercial purity (≥99.0% by HPLC) [2] is particularly valuable in this sector, where the presence of impurities can significantly affect the biological activity and safety profile of the final crop protection product.

Material Science: Precursor for Ligand and Polymer Synthesis

The electron-donating methoxy group influences the electronic properties of the pyridine ring, making 2-bromo-5-methoxypyridine a useful precursor for designing specialized ligands for transition metals [1]. These ligands can then be used to create novel catalysts or functional materials. The solid physical state of the compound also simplifies its use in precise formulation and polymerization reactions [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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